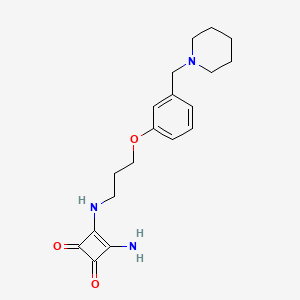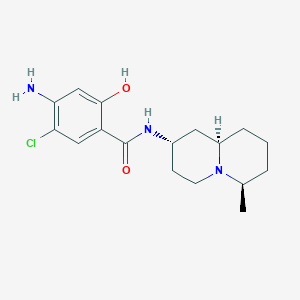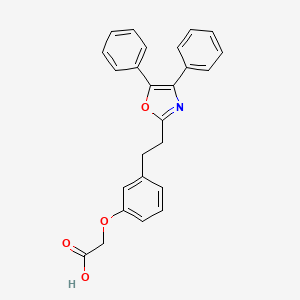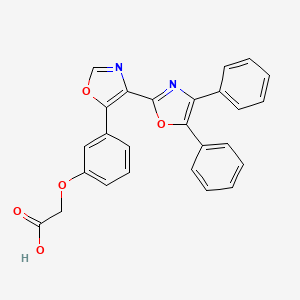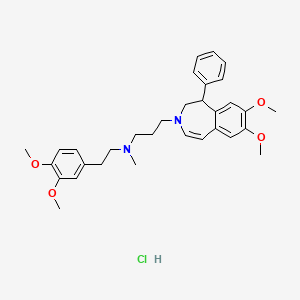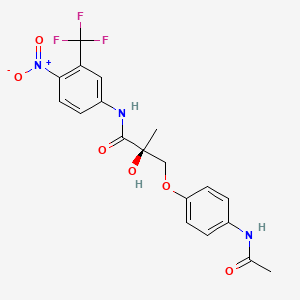
Andarine
Descripción general
Descripción
Inicialmente fue diseñado para el tratamiento de afecciones como el desgaste muscular, la osteoporosis y la hiperplasia prostática benigna (HPB) . Andarine es conocido por su capacidad de unirse a los receptores de andrógenos en los tejidos muscular y óseo, promoviendo el crecimiento muscular y la densidad ósea sin los graves efectos secundarios asociados con los esteroides anabólicos tradicionales .
Mecanismo De Acción
Andarine ejerce sus efectos uniéndose selectivamente a los receptores de andrógenos en los tejidos muscular y óseo. Esta unión activa el receptor de andrógenos, lo que lleva a un aumento de la síntesis de proteínas y el crecimiento muscular. This compound también estimula los osteoblastos, promoviendo la densidad y la fuerza óseas. A diferencia de los esteroides anabólicos tradicionales, this compound no afecta significativamente otros tejidos, como la glándula prostática, lo que reduce el riesgo de efectos secundarios .
Análisis Bioquímico
Biochemical Properties
Andarine exerts its effects by binding to and activating the body’s androgen receptors . These receptors are activated by hormones like testosterone and DHT, playing a key role in muscle growth and fat loss . This compound’s selective binding allows significant anabolic effects on muscle and bone tissue while minimizing the impact on other tissues .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It binds to the androgen receptors in muscle and bone, signaling cells to increase protein synthesis and growth . This binding activates the androgen receptor, signaling cells to increase protein synthesis and growth .
Molecular Mechanism
This compound functions as an orally active partial agonist of the androgen receptor . In intact male rats, daily administration of 0.5 mg this compound was shown to reduce prostate weight and non-significantly increase levator ani muscle weight . This suggests that this compound can competitively block the binding of dihydrotestosterone to its receptor targets in the prostate gland .
Temporal Effects in Laboratory Settings
While specific long-term effects of this compound in laboratory settings are not fully documented, it’s known that this compound has excellent bioavailability and rapid absorption when administered orally in animal models .
Dosage Effects in Animal Models
In animal studies, this compound has shown dose-dependent stimulation for growth of prostate, seminal vesicles, and levator ani muscle . The weights of these organs in castrated animals have been maximally promoted than intact controls, revealing the androgenic and anabolic activities of this compound .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not fully documented. As a selective androgen receptor modulator, it’s likely that this compound interacts with metabolic pathways related to muscle growth and bone density .
Transport and Distribution
The specific transport and distribution mechanisms of this compound within cells and tissues are not fully documented. Given its mechanism of action, it’s likely that this compound is transported to cells where it binds to androgen receptors, influencing their function .
Subcellular Localization
The subcellular localization of this compound is not fully documented. Given its mechanism of action, it’s likely that this compound localizes to the androgen receptors found in the cytoplasm of cells . Once bound to these receptors, it can influence a variety of cellular functions related to muscle growth and bone density .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de andarine implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central, seguida de modificaciones del grupo funcional para lograr las propiedades deseadas. La ruta sintética generalmente implica los siguientes pasos:
Formación de la estructura central: La estructura central de this compound se sintetiza a través de una serie de reacciones de condensación y ciclización.
Modificaciones del grupo funcional: La estructura central se modifica luego mediante la introducción de varios grupos funcionales, como acetamida y grupos nitro, para mejorar su afinidad de unión y selectividad para los receptores de andrógenos.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y la pureza. Se pueden emplear técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
Andarine experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y gas hidrógeno.
Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades y propiedades biológicas .
Aplicaciones Científicas De Investigación
Química: Andarine se utiliza como compuesto modelo para estudiar la afinidad de unión y la selectividad de los SARM.
Biología: La investigación sobre this compound se centra en sus efectos sobre los tejidos muscular y óseo, así como en su potencial para tratar el desgaste muscular y la osteoporosis.
Medicina: this compound ha mostrado promesa en el tratamiento de afecciones como el desgaste muscular, la osteoporosis y la HPB.
Industria: This compound se utiliza en el desarrollo de suplementos de mejora del rendimiento y productos farmacéuticos.
Comparación Con Compuestos Similares
Andarine se compara a menudo con otros SARM, como ostarine (MK-2866) y cardarine (GW501516):
Ostarine (MK-2866): Ostarine es similar a this compound en la promoción del crecimiento muscular y la densidad ósea.
Cardarine (GW501516): Aunque no es un SARM, cardarine se compara a menudo con this compound por sus propiedades de quema de grasa.
La capacidad única de this compound de dirigirse selectivamente a los tejidos muscular y óseo al tiempo que minimiza los efectos secundarios lo convierte en un compuesto valioso en la investigación científica y las posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
(2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O6/c1-11(26)23-12-3-6-14(7-4-12)31-10-18(2,28)17(27)24-13-5-8-16(25(29)30)15(9-13)19(20,21)22/h3-9,28H,10H2,1-2H3,(H,23,26)(H,24,27)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXVTLGIDOACBJ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193187 | |
| Record name | Andarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401900-40-1 | |
| Record name | Andarine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401900-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Andarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401900401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Andarine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07423 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Andarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 401900-40-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANDARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UT2HAH49H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


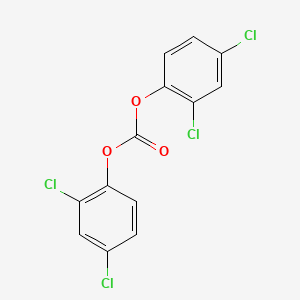

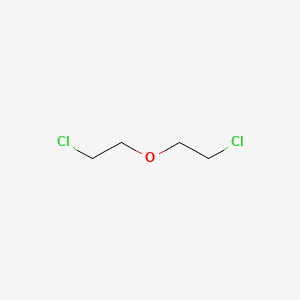
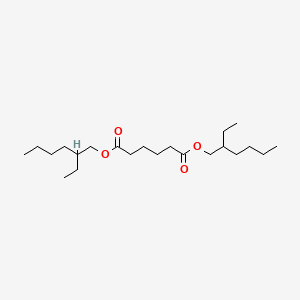
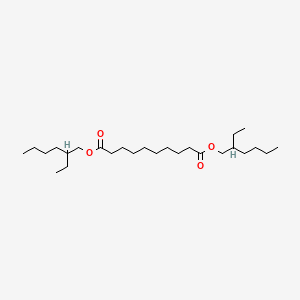

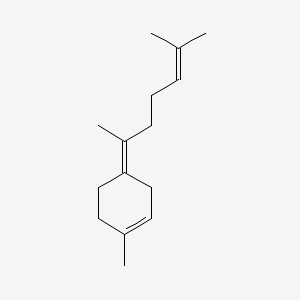
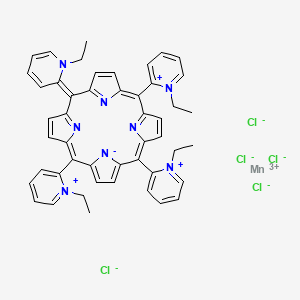
![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)
